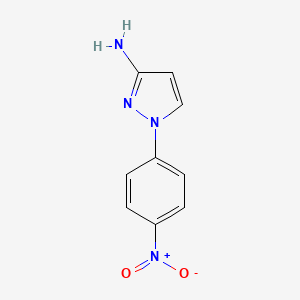
4-Formyl-3-(trifluoromethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-3-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H5F3O4 It is characterized by the presence of a formyl group (–CHO) and a trifluoromethoxy group (–OCF3) attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-(trifluoromethoxy)benzoic acid to introduce a nitro group at the 4-position. This is followed by reduction of the nitro group to an amine, which is then oxidized to the formyl group. The overall reaction can be summarized as follows:
Nitration: 3-(Trifluoromethoxy)benzoic acid is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to yield 4-nitro-3-(trifluoromethoxy)benzoic acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Oxidation: The amine is oxidized to the formyl group using an oxidizing agent like sodium periodate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Carboxy-3-(trifluoromethoxy)benzoic acid.
Reduction: 4-Hydroxymethyl-3-(trifluoromethoxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
4-Formyl-3-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-Formyl-3-(trifluoromethoxy)benzoic acid depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its formyl and trifluoromethoxy groups can interact with specific molecular targets, potentially affecting enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylbenzoic acid: Lacks the trifluoromethoxy group, making it less electron-withdrawing and potentially less reactive in certain reactions.
3-(Trifluoromethoxy)benzoic acid: Lacks the formyl group, limiting its utility in reactions requiring an aldehyde functionality.
Uniqueness
4-Formyl-3-(trifluoromethoxy)benzoic acid is unique due to the combination of its formyl and trifluoromethoxy groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
2168813-13-4 |
|---|---|
Formule moléculaire |
C9H5F3O4 |
Poids moléculaire |
234.13 g/mol |
Nom IUPAC |
4-formyl-3-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)16-7-3-5(8(14)15)1-2-6(7)4-13/h1-4H,(H,14,15) |
Clé InChI |
TUGNZOUFGYZEOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B13537454.png)
![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)
![2-Acrylamidospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13537457.png)

![8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13537467.png)
![N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B13537470.png)


